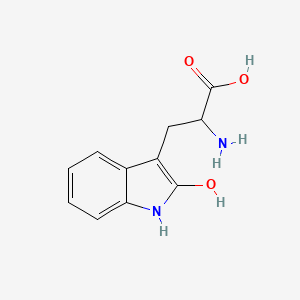2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid
CAS No.: 1313016-72-6
Cat. No.: VC8340446
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1313016-72-6 |
|---|---|
| Molecular Formula | C11H12N2O3 |
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | 2-amino-3-(2-hydroxy-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,8,13-14H,5,12H2,(H,15,16) |
| Standard InChI Key | VAUYGGXCASQWHK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N2)O)CC(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s backbone consists of a tryptophan-like structure with critical modifications:
-
Indole ring: A bicyclic aromatic system with a hydroxyl group at position 2.
-
Alanine side chain: A propanoic acid group substituted with an amino group at the α-carbon.
This configuration distinguishes it from canonical tryptophan (2-amino-3-(1H-indol-3-yl)propanoic acid) and its hydroxylated variants, such as 4-hydroxyindole derivatives . The hydroxyl group at position 2 introduces steric and electronic effects that may influence solubility, hydrogen bonding, and receptor interactions .
Table 1: Comparative Structural Analysis of Indole Amino Acid Derivatives
Synthesis and Physicochemical Properties
Synthetic Routes
While no direct synthesis data exists for the 2-hydroxy variant, analogous compounds are synthesized via:
-
Electrophilic aromatic substitution: Introducing hydroxyl or cyano groups to the indole ring before coupling with alanine precursors .
-
Microbial pathways: Fungal enzymes, such as methyltransferases and decarboxylases, catalyze hydroxylation and side-chain modifications .
For example, (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid is biosynthesized in fungi as an intermediate in psilocybin metabolism . Similar pathways may apply to the 2-hydroxy derivative.
Key Observations from Analogous Compounds:
-
Cyano-substituted derivative : Soluble in DMSO at 10 mM; stable at -80°C for 6 months.
-
4-Hydroxy variant : Requires refrigeration (2–8°C) for storage, suggesting sensitivity to thermal degradation.
Biological Activities and Mechanisms
Enzymatic Interactions
Hydroxyindole amino acids frequently serve as substrates for oxidative enzymes. For instance:
-
Monooxygenases: Catalyze hydroxylation reactions, as seen in the biosynthesis of serotonin and psilocin .
-
Decarboxylases: Remove carboxyl groups to produce bioactive amines, such as tryptamine derivatives .
The 2-hydroxy substitution may alter binding affinities for these enzymes, potentially modulating metabolic pathways.
Applications in Research and Biotechnology
Drug Discovery
Indole derivatives are pivotal in designing:
-
Antidepressants: Targeting serotonin receptors.
-
Anticancer agents: Inhibiting tubulin polymerization or DNA topoisomerases .
The 2-hydroxy variant’s polarity may improve pharmacokinetic profiles, such as blood-brain barrier penetration.
Biosynthesis Engineering
Fungal systems engineered to express psilocybin synthase could utilize 2-hydroxyindole amino acids as precursors for novel psychedelic analogs .
Challenges and Future Directions
-
Synthetic accessibility: Position-selective hydroxylation of indole rings remains challenging.
-
Biological screening: Prioritize assays for neuroactivity, antimicrobial effects, and enzyme inhibition.
-
Computational modeling: Predict binding modes with monooxygenases and transporters.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume